molecular formula C17H20ClN5O2 B1212481 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine CAS No. 85872-51-1

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine

Cat. No. B1212481
CAS RN: 85872-51-1
M. Wt: 361.8 g/mol
InChI Key: SENJBFBVCXOUFE-UHFFFAOYSA-N
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Description

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine, also known as 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine, is a useful research compound. Its molecular formula is C17H20ClN5O2 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85872-51-1

Product Name

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine

Molecular Formula

C17H20ClN5O2

Molecular Weight

361.8 g/mol

IUPAC Name

8-(2-amino-4-chlorophenyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H20ClN5O2/c1-3-7-22-15-13(16(24)23(8-4-2)17(22)25)20-14(21-15)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19H2,1-2H3,(H,20,21)

InChI Key

SENJBFBVCXOUFE-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Other CAS RN

85872-51-1

synonyms

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine
PACPX
PAPCX

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine was synthesized by a modification of the method of Pfleiderer and Kempter (Ang. Int. Ed. 6:259-260, 1967). 2-nitro-4-chlorobenzoic acid (0.02 mol) was dissolved in 30 ml of methanol. 1,3-dipropyl-5-nitroso-6-aminouracil (0.01 mol) was added with stirring, followed by 0.2 mol diisopropylcarbodiimide (DICD).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three

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